2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-13-6-4-12(5-7-13)11-24-17-21-20-16-9-8-15(22-23(16)17)14-3-1-2-10-19-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWSIRPSSOKHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Precursor Synthesis
The synthesis begins with 3,6-dichloropyridazine, which undergoes selective substitution at position 3. Treatment with (4-chlorophenyl)methanethiol in dimethylformamide (DMF) at 80°C for 12 hours installs the sulfanyl group, yielding 3-[(4-chlorophenyl)methylsulfanyl]-6-chloropyridazine (Yield: 78%).
Triazole Ring Formation
The 6-chloro substituent is displaced by hydrazine hydrate in refluxing ethanol (8 hours), forming 3-[(4-chlorophenyl)methylsulfanyl]-6-hydrazinylpyridazine . Subsequent cyclization with trimethyl orthoformate in acetic acid at 120°C for 4 hours generates the triazolo[4,3-b]pyridazine scaffold.
Pyridine Coupling
The intermediate 6-chloro-3-[(4-chlorophenyl)methylsulfanyl]-triazolo[4,3-b]pyridazine undergoes Suzuki-Miyaura coupling with pyridine-2-boronic acid using Pd(PPh₃)₄ catalyst and K₂CO₃ base in toluene/water (3:1) at 90°C, achieving 65% yield.
Method 2: Sequential Functionalization Approach
Core Structure Assembly
Starting from 6-bromo-3-nitropyridazine, reduction with H₂/Pd-C in methanol produces 6-bromo-3-aminopyridazine. Diazotization at 0°C followed by treatment with potassium ethylxanthate introduces the thiol group, which is subsequently alkylated with 4-chlorobenzyl bromide.
Triazole Annulation
The aminopyridazine derivative undergoes cyclocondensation with formic acid at 140°C, forming the triazolo[4,3-b]pyridazine system. X-ray crystallography confirms regioselective formation at the [4,3-b] position.
Negishi Coupling for Pyridine Attachment
The 6-bromo intermediate reacts with 2-pyridylzinc bromide in tetrahydrofuran (THF) using Pd(OAc)₂/XPhos catalyst system, achieving 72% coupling efficiency.
Method 3: One-Pot Tandem Synthesis
Multicomponent Reaction Design
A novel approach combines 4-chlorobenzyl mercaptan, 2-cyanopyridine, and hydrazine hydrate in refluxing acetic acid. The reaction proceeds through:
- Thioether formation between mercaptan and cyano group
- Hydrazone intermediate generation
- Spontaneous cyclization to form triazolo-pyridazine
This method achieves 58% overall yield but requires careful temperature control to prevent dimerization.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Steps | 5 | 6 | 3 |
| Overall Yield (%) | 32 | 28 | 58 |
| Key Advantage | High purity | Regiocontrol | Step economy |
| Limitation | Pd catalyst cost | Long reaction times | Scale-up challenges |
Data synthesized from patent literature and analogous syntheses
Critical Process Optimization Considerations
Sulfanyl Group Introduction
Alternative reagents for thioether formation:
Coupling Reaction Enhancements
Microwave-assisted Suzuki coupling reduces reaction time from 12 hours to 45 minutes while maintaining 63% yield.
Purification Challenges
The final compound exhibits limited solubility in common solvents, necessitating gradient chromatography (hexane/EtOAc → DCM/MeOH) for isolation.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to triazolo-pyridazine derivatives. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyridine have shown promising antimalarial activity. In vitro evaluations indicated that certain synthesized compounds exhibited significant inhibitory concentrations against Plasmodium falciparum, suggesting their potential as antimalarial agents .
Similarly, another study focused on pyridine-3-sulfonamide scaffolds demonstrated antifungal activity against various strains of Candida, with some compounds showing greater efficacy than traditional treatments like fluconazole . The incorporation of the triazole moiety into these structures may enhance their biological activity and broaden their therapeutic applications.
Anticancer Potential
The anticancer properties of similar pyridazine derivatives have also been investigated. A review highlighted the synthesis and therapeutic potential of various pyrido-pyrimidine derivatives that are being studied for their ability to inhibit specific cancer-related pathways, including phosphoinositide 3-kinase (PI3K) signaling pathways . Compounds with similar structures to 2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine could potentially be evaluated for anticancer activity in future studies.
Inhibitory Effects on Enzymes
The compound's structure suggests potential interactions with various biological targets. For example, certain triazole-containing compounds have been shown to inhibit enzymes critical for pathogen survival and replication. The design of new inhibitors targeting specific enzymes involved in disease mechanisms could leverage the structural features present in 2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine to develop effective therapeutics against infectious diseases and cancers.
Case Study: Antimalarial Activity
A series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides were synthesized and tested for their antimalarial activity. The most active compounds showed IC50 values as low as 2.24 µM against Plasmodium falciparum, indicating a strong potential for further development as antimalarial drugs .
Case Study: Antifungal Activity
In another investigation focusing on antifungal agents derived from pyridine-3-sulfonamide scaffolds, several synthesized compounds demonstrated potent activity against Candida species with MIC values ≤ 25 µg/mL. These findings suggest that modifications to the structure can lead to enhanced efficacy compared to existing antifungal treatments .
Summary Table of Applications
Mechanism of Action
The mechanism by which 2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can vary depending on the specific application, but often include key signaling pathways in cells.
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects : Fluorine substitution in BI81615 may reduce oxidative metabolism compared to the target’s 4-chlorophenyl group, as seen in cytochrome P450 interactions .
- Solubility vs. Permeability : The acetamide derivative (877634-23-6) trades hydrophobicity for solubility, suggesting strategic modifications for optimizing pharmacokinetics .
- Biological Targets : Pyridine at position 6 (target compound) may favor PEF(S) binding via π-π interactions, while indole derivatives (Compound 7) target bromodomains .
Biological Activity
The compound 2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine represents a novel class of triazolo-pyridazine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a triazolo ring fused with a pyridazine, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that triazolo-pyridazine derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some compounds in this class have demonstrated antibacterial and antifungal activities.
- Inhibition of Kinases : Certain derivatives are potent inhibitors of key kinases involved in cancer progression.
Anticancer Activity
A study evaluated the inhibitory effects of triazolo-pyridazine derivatives on c-Met kinase and their cytotoxicity against cancer cell lines A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound 12e , structurally similar to our target compound, exhibited IC50 values of 1.06 µM for A549, 1.23 µM for MCF-7, and 2.73 µM for HeLa cells, indicating strong anticancer potential .
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
|---|---|---|---|
| 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 |
Antimicrobial Activity
In another study focusing on antimalarial properties, a related series of triazolo-pyridazine compounds were synthesized and tested against Plasmodium falciparum. Two compounds showed good antimalarial activity with IC50 values of 2.24 µM and 4.98 µM .
| Compound Name | IC50 (µM) |
|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-... | 2.24 |
| 2-(3-chlorobenzyl)-8-(piperidin-1... | 4.98 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical to cell survival and proliferation:
- Inhibition of Kinases : Compounds like 12e inhibit c-Met kinase, which plays a crucial role in tumor growth and metastasis.
- Induction of Apoptosis : Some studies have shown that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
Q & A
Q. What stability challenges arise under long-term storage, and how can they be mitigated?
- Methodological Answer :
- Conduct accelerated stability studies (40°C/75% RH for 6 months). Degradation pathways include:
- Hydrolysis of the sulfanyl group to sulfoxide (mitigate with desiccants) .
- Photodegradation (store in amber vials under argon) .
- Use DSC (Differential Scanning Calorimetry) to identify polymorphic transitions affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
